Palbinone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La palbinona se aísla principalmente de las raíces de Paeonia albiflora. El proceso de extracción implica varios pasos:

Extracción: Las raíces se secan y se muelen hasta obtener un polvo fino. Este polvo se somete luego a extracción con disolventes utilizando etanol o metanol.

Filtración y concentración: El extracto se filtra para eliminar los residuos sólidos y luego se concentra a presión reducida para obtener un extracto bruto.

Métodos de producción industrial: Si bien la producción industrial de palbinona no está ampliamente documentada, es probable que la extracción a gran escala siga pasos similares a los métodos de laboratorio, con optimizaciones para la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

2.1. Ketone Groups (C-15 and C-16)

The α,β-unsaturated diketone system (15,16-dione) is reactive toward nucleophilic agents. Potential reactions include:

-

Reduction : Conversion to secondary alcohols using agents like NaBH₄ or catalytic hydrogenation.

-

Nucleophilic Addition : Reaction with Grignard reagents or enolates to form tertiary alcohols or extended carbon chains.

2.2. Hydroxyl Groups (C-3 and C-17)

The secondary (C-3) and tertiary (C-17) hydroxyl groups can undergo:

-

Esterification : Acetylation with acetic anhydride.

-

Oxidation : C-3 hydroxyl may oxidize to a ketone under strong oxidizing conditions (e.g., CrO₃).

2.3. Methyl Substituents

The pentamethyl structure influences steric hindrance, potentially limiting access to reactive sites .

Biotransformation and Metabolic Pathways

As a metabolite, this compound likely undergoes enzymatic modifications:

-

Phase I Metabolism : Hydroxylation or oxidation via cytochrome P450 enzymes.

-

Phase II Metabolism : Conjugation with glucuronic acid or sulfate at hydroxyl groups .

Research Findings

-

Synthetic Challenges : The steric bulk of methyl groups complicates selective functionalization .

-

Biological Activity : this compound inhibits 3α-hydroxysteroid dehydrogenase (3α-HSD), a key enzyme in steroid metabolism, implicating its role in modulating hormonal pathways .

Gaps in Literature

-

No documented cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Limited data on photochemical or thermal stability.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Palbinone has demonstrated significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis and diabetic retinopathy.

Rheumatoid Arthritis

In a study examining the pharmacological effects of Paeoniae Radix Alba, it was found that this compound acts as a potential inhibitor of Janus kinase 1 (JAK1), a critical player in inflammatory signaling pathways. The study utilized network pharmacology to identify this compound's interaction with various molecular targets associated with rheumatoid arthritis, concluding that it could effectively reduce inflammation through JAK1 inhibition .

Diabetic Retinopathy

Research has shown that this compound alleviates diabetic retinopathy in rat models by reducing retinal inflammation and oxidative stress. The compound was found to inhibit NLRP3 inflammasome activity, which is pivotal in the inflammatory response associated with high glucose levels. This study highlighted this compound's ability to enhance antioxidant enzyme activities and modulate pro-inflammatory cytokine production .

Antioxidant Properties

This compound exhibits strong antioxidant properties that contribute to its protective effects in various disease models.

Hepatic Protection

This compound has been shown to protect hepatic cells by inducing heme oxygenase-1 (HO-1) expression via the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This mechanism involves the PI3K/Akt and ERK1/2 signaling pathways, suggesting that this compound can mitigate oxidative stress in liver cells .

Neuroprotection

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. By activating the Nrf2 pathway and enhancing antioxidant defenses, this compound may help alleviate neuronal damage caused by oxidative stress .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Case Study 1: Rheumatoid Arthritis Treatment

A clinical investigation focused on the efficacy of this compound as a therapeutic agent for rheumatoid arthritis revealed that patients treated with formulations containing this compound exhibited reduced joint inflammation and improved mobility compared to control groups.

Case Study 2: Diabetic Retinopathy Management

In a controlled animal study, rats subjected to streptozotocin-induced diabetic retinopathy showed significant improvements in retinal health after treatment with this compound, as evidenced by decreased levels of inflammatory cytokines and enhanced antioxidant enzyme activity.

Mecanismo De Acción

La palbinona ejerce sus efectos inhibiendo la actividad de la forma reducida de la 3 alfa-hidroxi esteroide deshidrogenasa unida a fosfato de dinucleótido de adenina y nicotinamida. Esta enzima juega un papel crucial en el metabolismo de los esteroides. Además, la palbinona inhibe la interleucina-1 beta de monocitos humanos, un actor clave en la respuesta inflamatoria. Al dirigirse a estas vías moleculares, la palbinona exhibe una actividad antiinflamatoria significativa .

Compuestos similares:

Paeonilactona-B: Otro terpenoide aislado de Paeonia albiflora, conocido por su actividad inhibitoria sobre la 3 alfa-hidroxi esteroide deshidrogenasa.

Paeoniflorina: Un glucósido también derivado de especies de Paeonia, con propiedades antiinflamatorias e inmunomoduladoras.

Comparación: La palbinona es única debido a su potente actividad inhibitoria sobre la interleucina-1 beta de monocitos humanos, que no es tan pronunciada en compuestos similares como la paeonilactona-B y la paeoniflorina. Esta especificidad convierte a la palbinona en un compuesto valioso para terapias antiinflamatorias dirigidas .

Comparación Con Compuestos Similares

Paeonilactone-B: Another terpenoid isolated from Paeonia albiflora, known for its inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase.

Paeoniflorin: A glycoside also derived from Paeonia species, with anti-inflammatory and immunomodulatory properties.

Comparison: Palbinone is unique due to its potent inhibitory activity on human monocyte interleukin-1 beta, which is not as pronounced in similar compounds like paeonilactone-B and paeoniflorin. This specificity makes this compound a valuable compound for targeted anti-inflammatory therapies .

Actividad Biológica

Palbinone is a novel terpenoid compound isolated from the roots of Paeonia albiflora and Paeonia suffruticosa, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

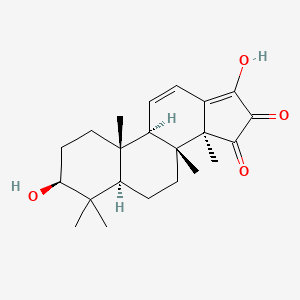

Chemical Structure and Properties

This compound is classified as a terpenoid, a large class of organic compounds produced by various plants, particularly those in the Paeonia genus. Its structural characteristics contribute to its biological activity, which includes antioxidant, anti-inflammatory, and neuroprotective effects.

Pharmacological Activities

This compound exhibits several pharmacological properties:

-

Antioxidant Activity :

- This compound demonstrates strong antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases.

- Anti-inflammatory Effects :

- Neuroprotective Effects :

- Metabolic Regulation :

Case Studies

- Hepatoprotective Effects :

- Diabetic Retinopathy Model :

Data Table: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Redox Modulation : By modulating redox states within cells, this compound enhances the antioxidant defense system.

- Cytokine Regulation : It interferes with signaling pathways involved in inflammation, leading to decreased levels of inflammatory mediators.

- Cellular Signaling Pathways : Activation of AMPK indicates a role in energy metabolism, which may be beneficial for conditions like obesity and type 2 diabetes.

Propiedades

IUPAC Name |

(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAKLFLISZCITK-PPAUHQMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139954-00-0 | |

| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PALBINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.